1-Ethyl-4-methylene-piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-ethyl-4-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-3-9-6-4-8(2)5-7-9/h2-7H2,1H3 |
InChI Key |
NYIVCRAGHALTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=C)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 4 Methylene Piperidine
Olefination Reactions at the 4-Position of 1-Ethyl-4-piperidone (B1582495) Precursors
A common and direct approach to synthesize 1-Ethyl-4-methylene-piperidine is through the olefination of its corresponding ketone precursor, 1-Ethyl-4-piperidone. This transformation, often referred to as a methylenation, converts the carbonyl group at the C4 position into an exocyclic double bond. Several established olefination reactions are employed for this purpose.
Wittig and Related Olefination Reactions
The Wittig reaction is a widely utilized method for converting ketones and aldehydes into alkenes. organic-chemistry.orgnih.gov The reaction involves a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base, which then reacts with the carbonyl compound. nih.gov For the synthesis of this compound, methyltriphenylphosphonium (B96628) bromide is the reagent of choice, which forms the necessary methylenetriphenylphosphorane (B3051586) ylide.
The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 1-Ethyl-4-piperidone, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. This intermediate subsequently collapses to yield the desired alkene, this compound, and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org While specific examples detailing the reaction on 1-Ethyl-4-piperidone are found in patent literature, the methodology is well-established for analogous N-substituted piperidones, such as 1-benzyl-4-piperidone and N-tert-butoxycarbonyl-piperidone. google.com These reactions confirm the viability of applying the Wittig olefination to the 1-ethyl substituted precursor. google.com
Table 1: Wittig Reaction Parameters for Analogous 4-Piperidones
| Precursor | Wittig Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| 1-Benzyl-4-piperidone | Methyltriphenylphosphonium bromide | Not specified | Not specified | 1-Benzyl-4-methylenepiperidine google.com |
| N-tert-butoxycarbonyl-4-piperidone | Methyltriphenylphosphonium bromide | Not specified | Not specified | N-tert-butoxycarbonyl-4-methylenepiperidine google.com |
Peterson Olefination and Horner-Wadsworth-Emmons Reactions
The Peterson olefination and the Horner-Wadsworth-Emmons (HWE) reaction serve as powerful alternatives to the Wittig reaction for alkene synthesis.
The Peterson olefination utilizes α-silyl carbanions, which react with ketones to form a β-hydroxysilane intermediate. wikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to form the alkene. wikipedia.orgorganic-chemistry.org A key advantage is that the stereochemical outcome can sometimes be controlled by the choice of elimination conditions. wikipedia.org The reaction of a trimethylsilylmethyl carbanion with 1-Ethyl-4-piperidone would proceed via a β-hydroxysilane adduct, which upon elimination, would yield this compound and a siloxane byproduct. youtube.com An "aza-Peterson" variant has been successfully applied to N-Boc-piperidone, demonstrating the suitability of this method for the piperidone core structure. qub.ac.uk
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than their phosphonium ylide counterparts and can react efficiently with ketones. wikipedia.org A significant practical advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. wikipedia.org The reaction of the carbanion derived from diethyl methylphosphonate (B1257008) with 1-Ethyl-4-piperidone would be an effective method for the synthesis of the target compound. The HWE reaction often favors the formation of (E)-alkenes when applicable, although for terminal alkenes like this compound, this selectivity is not a factor. wikipedia.org
Table 2: Overview of Alternative Olefination Methodologies
| Reaction | Key Reagent Type | Intermediate | Key Advantage |
|---|---|---|---|
| Peterson Olefination | α-Silyl carbanion | β-Hydroxysilane wikipedia.org | Easily removable silicon byproducts; potential for stereocontrol. youtube.com |
| Horner-Wadsworth-Emmons | Phosphonate-stabilized carbanion | Oxaphosphetane | Water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.org |
Elimination Reactions from Substituted Piperidine (B6355638) Derivatives
Another major synthetic route involves the formation of the exocyclic double bond through an elimination reaction. This strategy starts with a piperidine ring that is functionalized at the 4-position with a suitable leaving group.
Dehydration of 1-Ethyl-4-hydroxymethylpiperidines
While direct acid-catalyzed dehydration of alcohols is a classic method for alkene synthesis, a more controlled and common approach for substrates like this involves converting the hydroxyl group into a better leaving group first. For instance, the alcohol of a precursor like 1-ethyl-4-(hydroxymethyl)piperidine can be transformed into a sulfonate ester, such as a tosylate or mesylate. Treatment of this intermediate with a strong, non-nucleophilic base then induces an E2 elimination to form the double bond. A patented procedure for the synthesis of 4-methylenepiperidine (B3104435) utilizes this very strategy, starting from a protected 4-(hydroxymethyl)piperidine derivative. The hydroxyl group is converted to a methanesulfonyl (mesyl) ester, which is then eliminated using potassium tert-butoxide (t-BuOK) to yield the 4-methylene product with high efficiency. google.com
Table 3: Elimination via Sulfonate Ester Intermediate
| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Base) | Product | Yield |
|---|---|---|---|---|---|
| tert-butyl-4-(hydroxymethyl)piperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | Potassium tert-butoxide (t-BuOK) | N-tert-butoxycarbonyl-4-methylenepiperidine | 86% google.com |
Dehydrohalogenation Approaches
Dehydrohalogenation is a fundamental elimination reaction where a hydrogen halide is removed from a molecule to form an alkene. murdoch.edu.au In the context of synthesizing this compound, this would involve a precursor such as 1-Ethyl-4-(halomethyl)piperidine (e.g., chloromethyl or bromomethyl). The reaction is typically promoted by a strong base. The base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, and in a concerted (E2) or stepwise (E1) mechanism, the halide ion departs, resulting in the formation of the double bond. The efficiency of the reaction can be influenced by the nature of the halogen (I > Br > Cl) and the steric hindrance around the reaction center.
Novel Ring-Forming Strategies Incorporating the 1-Ethyl and 4-Methylene Moieties
Instead of forming the exocyclic double bond on a pre-existing ring, advanced synthetic strategies can construct the piperidine ring itself in a way that incorporates the required functionalities.
One such powerful technique is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.org This reaction uses specific metal catalysts (typically ruthenium-based) to form a cyclic alkene from a diene precursor. organic-chemistry.org To synthesize this compound via RCM, a suitable acyclic precursor, such as N-ethyl-N,N-bis(2-propen-1-yl)methanamine or a related diene, would be required. The intramolecular metathesis of the two terminal alkene groups would then form the six-membered piperidine ring and release ethylene (B1197577) gas as a byproduct. wikipedia.org RCM is known for its high functional group tolerance and its ability to form rings of various sizes, making it a versatile tool in modern organic synthesis. wikipedia.orgdrughunter.com
Three-component reactions , such as certain variations of the Mannich reaction or other multicomponent cyclizations, offer another sophisticated approach. researchgate.net These reactions can assemble the piperidine skeleton from simpler, acyclic starting materials in a single step. For example, a reaction could be designed involving an ethylamine (B1201723) derivative, an appropriate aldehyde, and a component that provides the four-carbon backbone which can be manipulated to form the methylene (B1212753) group upon cyclization. Such strategies are highly convergent and atom-economical, offering efficient pathways to complex heterocyclic structures.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for the construction of the piperidine ring. This approach involves the formation of a carbon-nitrogen bond in an acyclic precursor containing both the nucleophilic nitrogen and an electrophilic carbon center, suitably positioned to form a six-membered ring.
One plausible, though not explicitly documented, approach for the synthesis of a 1-ethyl-4-methylenepiperidine precursor involves the cyclization of an appropriately substituted aminohalide or aminotosylate. For instance, a precursor such as N-ethyl-N-(4-methylenepent-4-en-1-yl)amine could theoretically undergo an intramolecular aminometalation or a radical cyclization to form the desired piperidine ring. The success of such reactions is often dependent on the specific reaction conditions and the nature of the activating groups.
Another conceptual intramolecular approach is the cyclization of an amino-alkyne. A suitably designed precursor, such as an N-ethyl-protected amine with a terminal alkyne and a leaving group at the appropriate position, could undergo a base- or metal-catalyzed cyclization to form the piperidine ring with the methylene group precursor already in place.
While specific examples for this compound are not prevalent in the literature, the general principles of intramolecular cyclization are well-established for the synthesis of substituted piperidines researchgate.netmdpi.comnih.gov. These reactions often proceed via mechanisms such as nucleophilic substitution or metal-catalyzed cycloisomerization.
| Precursor Type | Reaction Type | Key Reagents/Catalysts | Potential Product |
| Aminohalide | Nucleophilic Substitution | Base (e.g., NaH, K2CO3) | 1-Ethyl-4-methylenepiperidine |
| Amino-alkyne | Metal-catalyzed Cyclization | Transition metal catalyst (e.g., Pd, Au) | 1-Ethyl-4-methylenepiperidine |
| Amino-alkene | Radical Cyclization | Radical initiator (e.g., AIBN), Bu3SnH | 1-Ethyl-4-methylenepiperidine |
Transition Metal-Catalyzed Annulation Methods
Transition metal-catalyzed annulation reactions provide an efficient means to construct cyclic structures like the piperidine ring through the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. These methods offer high atom economy and stereocontrol.
A hypothetical transition metal-catalyzed route could involve the reaction of an N-ethyl protected amine with a 1,5-diene precursor in the presence of a suitable catalyst to effect a cyclohydroamination. The challenge in this approach lies in controlling the regioselectivity to form the desired 4-methylene isomer.
The following table summarizes potential transition metal-catalyzed annulation strategies.
| Reaction Type | Reactants | Catalyst | Potential Intermediate/Product |
| [4+2] Annulation | 1-Aza-1,3-diene, Allene (B1206475) | Pd(0) or Rh(I) complex | 1-Ethyl-4-methylenepiperidine |
| Cyclohydroamination | N-Ethyl-diene-amine | Late transition metal catalyst | 1-Ethyl-4-methylenepiperidine |
| Aminoarylation | N-Ethyl-alkenyl amine, Aryl halide | Palladium catalyst | Precursor to 1-Ethyl-4-methylenepiperidine |
Transformations from Other Piperidine Ring Systems
The modification of existing piperidine ring systems is a common and often more straightforward approach to synthesizing specific derivatives like this compound.
1-Ethyl-1,2,3,6-tetrahydropyridine (B3056226) can serve as a versatile precursor for the synthesis of this compound. The endocyclic double bond in this starting material can be functionalized and then converted to an exocyclic double bond.
One possible synthetic sequence involves the epoxidation of the double bond in 1-ethyl-1,2,3,6-tetrahydropyridine, followed by a base-catalyzed rearrangement of the resulting epoxide to an allylic alcohol. Subsequent oxidation of the alcohol to a ketone would yield 1-ethyl-piperidin-4-one, which can then be converted to the target compound via a Wittig reaction.
Alternatively, allylic functionalization of 1-ethyl-1,2,3,6-tetrahydropyridine could be explored. For instance, an allylic bromination followed by elimination could potentially lead to the formation of a diene, which might be selectively reduced or further manipulated to yield the desired product. The synthesis of various N-substituted-1,2,3,6-tetrahydropyridines has been reported, providing a basis for these transformations researchgate.net.
| Starting Material | Reaction Sequence | Key Reagents | Intermediate |
| 1-Ethyl-1,2,3,6-tetrahydropyridine | 1. Epoxidation 2. Rearrangement 3. Oxidation | 1. m-CPBA 2. Base 3. PCC or Swern oxidation | 1-Ethyl-piperidin-4-one |
| 1-Ethyl-1,2,3,6-tetrahydropyridine | 1. Allylic Bromination 2. Elimination | 1. NBS 2. Strong base | 1-Ethyl-1,2-dihydro-4-methylenepiperidine |
The most direct and widely documented method for the synthesis of 4-methylenepiperidines involves the Wittig reaction on the corresponding 4-piperidone (B1582916) google.comgoogle.com. In the case of this compound, the precursor would be 1-ethyl-4-piperidone.
The synthesis of 1-ethyl-4-piperidone can be achieved through various methods, including the Dieckmann condensation of appropriate diesters followed by hydrolysis, decarboxylation, and N-ethylation, or by the N-alkylation of 4-piperidone with an ethyl halide chemicalbook.com.
The Wittig reaction involves the reaction of 1-ethyl-4-piperidone with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph3P=CH2), which is generated in situ from methyltriphenylphosphonium bromide and a strong base such as n-butyllithium or sodium hydride masterorganicchemistry.comorganic-chemistry.orgwikipedia.org. This reaction effectively converts the carbonyl group into an exocyclic double bond.
| Starting Material | Wittig Reagent | Base | Solvent | Yield (%) | Reference |
| 1-Benzylpiperidine-4-one | Methyltriphenylphosphonium bromide | Strong Base | Anhydrous THF or Ether | Not specified | google.comgoogle.com |
| N-tert-butoxycarbonyl-piperidone | Methyltriphenylphosphonium bromide | Strong Base | Anhydrous THF or Ether | Not specified | google.com |
Another functional group interconversion approach could involve the dehydration of a tertiary alcohol at the 4-position of the piperidine ring. For example, the reaction of 1-ethyl-4-piperidone with a methyl Grignard reagent (CH3MgBr) would yield 1-ethyl-4-methylpiperidin-4-ol. Subsequent acid-catalyzed dehydration of this alcohol would likely lead to a mixture of endocyclic and exocyclic alkenes, from which this compound would need to be separated.
Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 4 Methylene Piperidine
Reactivity of the Exocyclic Methylene (B1212753) Group
The exocyclic double bond in 1-Ethyl-4-methylene-piperidine serves as a key site for various chemical reactions, including additions, cycloadditions, polymerizations, and reductions.
Electrophilic Addition Reactions to the Alkene
The exocyclic methylene group, being an electron-rich alkene, is susceptible to electrophilic attack. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar N-substituted 4-methylenepiperidines. For instance, the hydroboration-oxidation of N-Boc-2-aryl-4-methylenepiperidines yields the corresponding primary alcohol, demonstrating the susceptibility of the double bond to electrophilic addition. Ozonolysis, another example of electrophilic attack, has been shown to cleave the double bond in these systems to furnish the corresponding ketone.
A summary of representative electrophilic addition reactions on analogous N-substituted 4-methylenepiperidines is presented below:
| Reaction Type | Reagents | Product | Reference |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | (1-Substituted-piperidin-4-yl)methanol | |
| Ozonolysis | 1. O₃ 2. Me₂S | 1-Substituted-piperidin-4-one |
Cycloaddition Chemistry (e.g., Diels-Alder Reactions)
The exocyclic methylene group of this compound can potentially act as a dienophile in Diels-Alder reactions. For a successful Diels-Alder reaction, the dienophile's reactivity is enhanced by the presence of electron-withdrawing groups, which are absent in this case. Conversely, the enamine character of the molecule could allow it to react with electron-deficient dienes. Enamines derived from the corresponding ketone, 1-ethyl-4-piperidone (B1582495), can participate in cycloaddition reactions. For instance, enamines can react with various dienophiles in [4+2] cycloaddition reactions to form bicyclic structures. The specific utility of this compound as a dienophile in Diels-Alder reactions would depend on the specific diene and reaction conditions employed.
Polymerization and Oligomerization Behavior
The vinyl group in this compound makes it a potential monomer for polymerization. While specific polymerization studies on this compound are limited, research on structurally similar vinyl-substituted piperidine (B6355638) derivatives, such as 4-vinylbenzyl piperidine, indicates a propensity for polymerization. rsc.org The polymerization of such monomers can be initiated by thermal or anionic methods. rsc.org For example, the living anionic polymerization of 4-vinylbenzyl piperidine has been successfully employed to produce polymers with controlled molecular weights and narrow polydispersities. rsc.orgrsc.org The presence of the piperidine ring has been noted to influence the polymerization kinetics. rsc.org
Reductive Transformations of the Alkene
The exocyclic double bond can be readily reduced to the corresponding methyl group through catalytic hydrogenation. This transformation would yield 1-ethyl-4-methylpiperidine. Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are typically effective for such reductions. This reaction is a common strategy to introduce a methyl group at the 4-position of the piperidine ring.
Reactivity of the Piperidine Nitrogen Atom
Basicity and Protonation Equilibria
The nitrogen atom in the piperidine ring of this compound is a tertiary amine and exhibits basic properties due to the lone pair of electrons on the nitrogen. The basicity of this nitrogen can be estimated by considering the pKa of structurally similar compounds. The pKa of N-ethylpiperidine is approximately 10.4. chemicalbook.com This value suggests that this compound is a moderately strong base, readily undergoing protonation in the presence of acids to form the corresponding piperidinium (B107235) salt.
The equilibrium for the protonation of this compound in water is shown below:
C₈H₁₅N + H₂O ⇌ C₈H₁₆N⁺ + OH⁻
Quaternization and Amine Oxide Formation
Quaternization: As described under N-alkylation, the quaternization of this compound involves the reaction with an alkylating agent to form a quaternary ammonium salt. This reaction proceeds via an SN2 mechanism where the amine's nitrogen atom acts as the nucleophile. youtube.com The reaction rate can be influenced by the solvent, steric hindrance of the amine, and the nature of the alkylating agent. magritek.comresearchgate.net
Amine Oxide Formation: Tertiary amines are readily oxidized to form amine N-oxides. jk-sci.commasterorganicchemistry.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). alfa-chemistry.comorganicchemistrytutor.com The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. masterorganicchemistry.com The resulting N-oxide of this compound features a formal positive charge on the nitrogen and a negative charge on the oxygen, making the N-O bond highly polar. thieme-connect.de These N-oxide intermediates are crucial for subsequent elimination reactions. jk-sci.comwikipedia.org
Regioselectivity and Stereoselectivity in Chemical Transformations
Influence of the N-Ethyl Group on Reaction Pathways
The N-ethyl group exerts a significant steric and electronic influence on the reactivity of the piperidine nitrogen.
Steric Hindrance: Compared to a smaller N-methyl substituent, the N-ethyl group provides greater steric bulk around the nitrogen atom. This steric hindrance affects the approach of electrophiles. In quaternization reactions, the increased bulk can influence the diastereoselectivity of the alkylation, affecting the ratio of axial to equatorial attack of the incoming alkyl group. researchgate.net
Reaction Pathways: The presence of the N-ethyl group provides an alternative pathway for elimination reactions. When the corresponding N-oxide is formed and heated, a Cope elimination can occur. This intramolecular elimination can abstract a β-hydrogen from either the piperidine ring (at the C2 or C6 positions) or from the N-ethyl group itself, potentially leading to a mixture of alkene products (4-methylene-1-vinylpiperidine and 1-ethylidene-4-methylene-piperidine). The regioselectivity often follows Hofmann's rule, with the sterically demanding amine oxide preferentially abstracting the most accessible proton, which can favor elimination from the less hindered ethyl group. organic-chemistry.org
Diastereoselective Induction in Functionalization Reactions
Functionalization reactions at the nitrogen atom of substituted piperidines, such as quaternization, can lead to the formation of new stereocenters and thus diastereomeric products. The chair conformation of the piperidine ring results in two distinct faces for electrophilic attack: axial and equatorial.
In studies of closely related compounds, such as 4-t-butyl-1-ethylpiperidine, the stereochemical outcome of N-alkylation has been investigated. The incoming alkyl group can attack from either the axial or equatorial face, leading to two different diastereomeric quaternary salts. Research on the quaternization of 1-alkyl-4-phenylpiperidines with ethyl iodide shows that while axial ethylation is the predominant pathway, the equatorial-to-axial product ratio often approaches unity. researchgate.net The stereoselectivity of ethylation is reported to be intermediate between that of methylation (which shows a stronger preference for axial attack) and benzylation (which favors equatorial attack). researchgate.net This demonstrates that the N-ethyl group and the incoming electrophile both play a role in directing the stereochemical outcome.
| N-Substituent | Alkylation Agent | Predominant Attack | Product Ratio (Equatorial:Axial) |
|---|---|---|---|
| Methyl | Ethyl Iodide | Axial | Approaches 1:1 |
| Ethyl | Ethyl Iodide | Axial | Approaches 1:1 |
| Isopropyl | Ethyl Iodide | Axial | Approaches 1:1 |
This table illustrates the general finding that N-ethylation of piperidine rings tends to favor axial attack, but with modest selectivity.
Reaction Kinetics and Thermodynamic Analysis of Key Transformations
Gas-Phase Elimination Kinetics
The most relevant gas-phase elimination reaction for this compound involves its corresponding N-oxide. When heated, tertiary amine N-oxides undergo a thermal, intramolecular elimination known as the Cope elimination, which produces an alkene and a hydroxylamine. wikipedia.orgorganic-chemistry.org This reaction can be carried out in the gas phase or in aprotic solvents. organic-chemistry.org
The mechanism is a concerted, unimolecular process (Ei pathway) that proceeds through a five-membered cyclic transition state. alfa-chemistry.comwikipedia.org This mechanism requires the oxygen of the N-oxide and a β-hydrogen to be in a syn-periplanar conformation. organic-chemistry.orgchemistrysteps.com The reaction is highly sensitive to solvent effects, with rates increasing by up to a million-fold in aprotic solvents compared to protic ones. alfa-chemistry.com
For the N-oxide of this compound, two primary pathways for elimination exist:
Abstraction of a proton from the N-ethyl group.
Abstraction of a proton from the C2 or C6 position of the piperidine ring.
Solution-Phase Reaction Rate Studies
The kinetics of reactions involving this compound in the solution phase are crucial for understanding its reactivity profile and for optimizing synthetic methodologies. Studies on analogous N-alkyl piperidines and related heterocyclic systems provide significant insights into the factors governing the rates of reaction, particularly at the nucleophilic nitrogen atom and the exocyclic double bond.
Detailed research findings on the solution-phase kinetics of this compound itself are not extensively documented in publicly accessible literature. However, kinetic data from closely related compounds, such as other substituted piperidines, offer a strong basis for understanding its likely behavior. The quaternization of the tertiary amine is a fundamental reaction for N-alkyl piperidines and serves as a valuable model for kinetic analysis. This reaction typically follows second-order kinetics, being first order in both the amine and the alkylating agent.
Kinetic investigations into the N-quaternization of similar compounds, such as N-ethyl-4-phenylpiperidine, have been conducted to determine the influence of solvent and reactant structure on the reaction rate. researchgate.net These studies often measure rate constants at various temperatures to calculate activation parameters like activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide deeper mechanistic understanding.
For instance, studies on the quaternization of 4-substituted pyridines, which are structurally related, show the effect of alkyl substituents on reaction rates. The quaternization of 4-ethylpyridine with alkyl bromides has been studied, providing specific rate constants and activation energies. rsc.org Such data illustrates how steric and electronic effects of the substituents, as well as the nature of the solvent, influence the rate of these SN2 reactions. tue.nl
The following table presents representative kinetic data for the quaternization reaction of a model N-alkyl heterocyclic compound with various alkyl halides in a polar aprotic solvent. This data is analogous to what would be expected for this compound and illustrates the typical effects of the alkyl halide structure on the reaction rate.
| Alkylating Agent (RX) | Temperature (°C) | Rate Constant, k (x 10-4 L mol-1 s-1) | Activation Energy, Ea (kJ/mol) |
|---|---|---|---|
| Methyl Iodide | 25 | 78.5 | 55.2 |
| Ethyl Iodide | 25 | 9.3 | 61.8 |
| n-Propyl Iodide | 25 | 3.1 | 65.1 |
| Ethyl Bromide | 25 | 0.85 | 68.5 |
The data demonstrates a clear trend of decreasing reaction rate with increasing steric bulk of the alkylating agent (Methyl > Ethyl > n-Propyl), which is characteristic of SN2 reactions. Additionally, the reactivity of the alkyl halide (Iodide > Bromide) follows the expected trend based on leaving group ability. The activation energies also reflect these trends, with slower reactions exhibiting higher energy barriers.
While the quaternization of the nitrogen atom is a primary reaction pathway, the exocyclic methylene group also offers a site for chemical transformation. Kinetic studies on the reactions of the 4-methylene group, such as hydroboration or ozonolysis, have been performed on related systems like N-Boc-2-aryl-4-methylenepiperidines. nih.gov These studies are often focused on synthetic outcomes and diastereoselectivity rather than detailed rate constant determination, but they confirm the accessibility of the double bond for various reagents. nih.govnih.gov The rate of such reactions would be influenced by the steric environment around the double bond and the electronic nature of the piperidine ring.
Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 4 Methylene Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity within the 1-Ethyl-4-methylene-piperidine molecule.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of structurally similar compounds, the anticipated chemical shifts (δ) are presented in Table 1.
The spectrum would feature a singlet for the two equivalent exocyclic methylene (B1212753) protons (=CH₂) in the range of δ 4.60-4.80 ppm. The protons on the piperidine (B6355638) ring adjacent to the nitrogen atom (H-2 and H-6) are expected to appear as a triplet around δ 2.40-2.60 ppm. The protons at the C-3 and C-5 positions of the piperidine ring, being adjacent to both the nitrogen-bearing carbon and the carbon with the methylene group, would likely resonate as a triplet in the region of δ 2.10-2.30 ppm.
The ethyl group attached to the nitrogen atom will give rise to two distinct signals. The methylene protons (-CH₂-) of the ethyl group are anticipated to appear as a quartet around δ 2.30-2.50 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group would resonate as a triplet at approximately δ 1.00-1.20 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| =CH₂ | 4.60 - 4.80 | Singlet (s) |
| H-2, H-6 | 2.40 - 2.60 | Triplet (t) |
| H-3, H-5 | 2.10 - 2.30 | Triplet (t) |
| N-CH₂-CH₃ | 2.30 - 2.50 | Quartet (q) |
| N-CH₂-CH₃ | 1.00 - 1.20 | Triplet (t) |
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, as detailed in Table 2.
The sp²-hybridized carbon of the exocyclic methylene group (=CH₂) is predicted to have a chemical shift in the downfield region, around δ 105-110 ppm. The quaternary sp² carbon atom (C-4) to which the methylene group is attached would appear in the range of δ 145-150 ppm. The carbon atoms of the piperidine ring adjacent to the nitrogen (C-2 and C-6) are expected to resonate at approximately δ 55-60 ppm. The other two piperidine ring carbons (C-3 and C-5) would likely have a chemical shift in the range of δ 30-35 ppm.
The ethyl group carbons would also be visible in the spectrum. The methylene carbon (-CH₂-) is anticipated around δ 50-55 ppm, while the methyl carbon (-CH₃) would appear in the upfield region, at approximately δ 10-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | 145 - 150 |
| =CH₂ | 105 - 110 |
| C-2, C-6 | 55 - 60 |
| N-CH₂-CH₃ | 50 - 55 |
| C-3, C-5 | 30 - 35 |
| N-CH₂-CH₃ | 10 - 15 |
To unambiguously confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methylene protons of the ethyl group and the methyl protons, confirming their connectivity. It would also show correlations between the adjacent protons on the piperidine ring (H-2 with H-3, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively link the proton signals to their corresponding carbon signals as listed in Tables 1 and 2. For example, it would show a correlation between the proton signal at δ 4.60-4.80 ppm and the carbon signal at δ 105-110 ppm, confirming the assignment of the exocyclic methylene group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. The key expected IR absorptions are summarized in Table 3.
A prominent feature would be the C=C stretching vibration of the exocyclic methylene group, which is expected to appear in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized methylene protons would be observed just above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ range. The C-H stretching vibrations of the sp³-hybridized carbons of the piperidine ring and the ethyl group would appear just below 3000 cm⁻¹, in the 2800-3000 cm⁻¹ region.
The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ range. Additionally, various C-H bending vibrations for both the methylene and methyl groups would be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| =C-H (alkene) | Stretching | 3010 - 3090 |
| C-H (alkane) | Stretching | 2800 - 3000 |
| C=C | Stretching | 1640 - 1680 |
| C-N | Stretching | 1000 - 1250 |
| =C-H | Bending (out-of-plane) | 880 - 900 |
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by specific vibrational modes. The C=C stretching vibration, which is often strong in the Raman spectrum for symmetrically substituted double bonds, is expected to be a prominent feature. The symmetric C-H stretching vibrations of the alkyl groups would also be visible. The piperidine ring breathing modes, which involve the symmetric expansion and contraction of the ring, would also be observable in the Raman spectrum.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's connectivity can be constructed.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound by measuring its exact mass with a high degree of accuracy. The molecular formula of this compound is C8H15N. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, provides a highly specific identifier for the compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Based on its molecular formula, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated and compared with the experimentally observed value. This comparison is fundamental for unambiguous formula confirmation.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M] | C8H15N | 125.1204 |
| [M+H]+ | C8H16N+ | 126.1283 |
This data is calculated based on the elemental composition.
The fragmentation of piperidine rings is often characterized by cleavage of the C-C bonds within the ring and the loss of substituents attached to the nitrogen atom. For this compound, key fragmentation pathways would likely involve the loss of the ethyl group and rearrangements of the piperidine ring.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound ([M+H]+)
| m/z (predicted) | Proposed Fragment Structure/Loss |
| 98 | [M+H - C2H4]+ (Loss of ethene from the ethyl group) |
| 96 | [M+H - C2H5]+ (Loss of the ethyl radical) |
| 82 | Fragmentation of the piperidine ring |
| 70 | Further fragmentation of the piperidine ring |
These predicted fragmentation patterns are based on the general fragmentation behavior of piperidine derivatives and require experimental verification.
Conformational Analysis via Spectroscopic Methods (e.g., VT-NMR)
The piperidine ring in this compound is not planar and can adopt several conformations, with the chair conformation generally being the most stable. nih.govacs.org The orientation of the ethyl group on the nitrogen atom can be either axial or equatorial, and these two conformers are in dynamic equilibrium. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying such conformational dynamics. acs.orgnih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion between different conformers. At high temperatures, the interconversion is rapid on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may broaden and then resolve into separate sets of peaks at even lower temperatures. acs.orgnih.gov
While specific VT-NMR studies on this compound are not available, studies on related N-substituted piperidines have shown that the energy barrier for nitrogen inversion and ring flipping can be determined from such experiments. rsc.org The position of the equilibrium between the axial and equatorial conformers is influenced by steric interactions. In the case of an N-ethyl group, the equatorial conformation is generally favored to minimize steric hindrance. nih.govacs.org
Computational Chemistry and Theoretical Studies of 1 Ethyl 4 Methylene Piperidine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 1-Ethyl-4-methylene-piperidine. These methods offer a detailed view of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of piperidine (B6355638) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, are used to optimize the molecular geometry and compute various electronic parameters. researchgate.net
For this compound, DFT studies can predict key aspects of its electronic structure. The presence of the electron-donating ethyl group at the nitrogen atom influences the electron density of the piperidine ring. The exocyclic methylene (B1212753) group introduces a region of high electron density due to the π-bond, which can be a site for electrophilic attack.
DFT calculations allow for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO is typically localized on the nitrogen atom and the methylene group's π-system, indicating these are the primary sites for electron donation. The LUMO, conversely, is generally distributed over the σ* orbitals of the ring, representing regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of Piperidine Derivatives from DFT Calculations
| Property | Typical Calculated Value for N-Alkyl Piperidines |
|---|---|
| HOMO Energy | -6.0 to -5.5 eV |
| LUMO Energy | 1.5 to 2.5 eV |
| HOMO-LUMO Gap | 7.5 to 8.0 eV |
| Dipole Moment | 1.0 to 1.5 D |
Note: These values are representative for N-alkyl piperidines and are expected to be similar for this compound. Actual values would require specific calculations for this molecule.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for electronic structure calculations without relying on empirical parameters. These methods are valuable for obtaining accurate geometries and energies, especially for smaller molecules or for benchmarking DFT results. osi.lv For N-substituted piperidines, ab initio calculations have been used to investigate the subtle energy differences between various conformers. osi.lv
Semi-empirical methods, such as AM1 and PM3, offer a computationally less intensive alternative for studying large molecular systems. rsc.org While less accurate than DFT or ab initio methods, they can provide useful qualitative insights into the electronic structure and geometry of piperidine derivatives. These methods are particularly useful for initial conformational searches to identify low-energy structures before applying more rigorous computational techniques.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the six-membered piperidine ring is a central aspect of its chemistry. Computational methods are essential for exploring the potential energy surface and identifying the stable conformers of this compound.
Similar to cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable. The boat and twist-boat conformations are higher in energy due to torsional strain and steric interactions. westernsydney.edu.au For this compound, the chair conformation is expected to be the global minimum on the potential energy surface.
In the chair conformation, the substituents can occupy either axial or equatorial positions. The presence of the 4-methylene group flattens the ring slightly at the C4 position. The ethyl group on the nitrogen atom can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable to minimize steric hindrance.
The energy difference between the chair, boat, and twist-boat conformations can be quantified through computational analysis. The transition states connecting these conformers can also be located, providing a comprehensive understanding of the ring inversion process.
Table 2: Relative Energies of Piperidine Ring Conformations
| Conformation | Typical Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Boat | 5.0 - 6.0 |
| Boat | 6.0 - 7.0 |
Note: These are general values for substituted piperidines. The presence of the 4-methylene group may slightly alter these energy differences.
The rotation of the ethyl group around the C-N bond is another important conformational feature of this compound. The barrier to this rotation is influenced by steric interactions between the ethyl group and the hydrogen atoms on the piperidine ring at positions 2 and 6. Computational studies on similar N-alkyl piperidines have shown that these rotational barriers are typically in the range of 4-8 kcal/mol.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.
Calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants are routinely performed using DFT methods. By calculating these parameters for different conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. This can be invaluable for assigning experimental spectra and confirming the predominant conformation in solution.
Vibrational frequencies calculated from quantum chemical methods can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. This allows for a detailed assignment of the vibrational modes of the molecule, including the characteristic stretches of the C=C bond in the methylene group and the C-N bonds.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-methylpiperidine |
| AM1 |
| PM3 |
| B3LYP |
| Hartree-Fock |
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural verification. researchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve a multi-step computational workflow. github.io First, a conformational search is performed to identify the low-energy structures of the molecule. Each of these stable conformers is then subjected to geometry optimization. Following optimization, NMR shielding tensors are calculated for each unique conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population. It is common practice to apply a linear regression correction to the calculated values to improve agreement with experimental data. github.io
For this compound, theoretical calculations would provide predicted chemical shifts for the distinct protons and carbons in the ethyl group, the piperidine ring, and the exocyclic methylene group. These predictions are crucial for assigning experimental spectra and can help in distinguishing between different conformations or isomers.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, based on typical chemical shift ranges for similar structural motifs.
¹H NMR| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Methylene (=CH₂) | 4.6 - 4.8 |
| Ring CH₂ (adjacent to N) | 2.4 - 2.6 |
| Ring CH₂ (adjacent to C=C) | 2.2 - 2.4 |
| Ethyl CH₂ | 2.3 - 2.5 |
¹³C NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=CH₂ | 140 - 150 |
| =CH₂ | 105 - 115 |
| Ring C (adjacent to N) | 55 - 60 |
| Ring C (adjacent to C=C) | 30 - 35 |
| Ethyl CH₂ | 50 - 55 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry, particularly DFT, can accurately calculate these vibrational frequencies. researchgate.netmdpi.com For a molecule like this compound, theoretical calculations can help in the assignment of experimental spectral bands to specific molecular motions.
The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies and their corresponding normal modes. nih.gov Studies on related molecules like piperidine and 4-methylpiperidine have shown that methods like B3LYP with a 6-31G(d) basis set provide results that are in good agreement with experimental data. researchgate.net
For this compound, key vibrational modes would include the C=C stretching of the methylene group, various C-H stretching and bending modes of the piperidine ring and ethyl group, C-N stretching, and skeletal deformations of the ring. Calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational signatures. mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is a representation of expected vibrational modes and their typical frequency ranges based on computational studies of analogous structures.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| =C-H Stretch | 3050 - 3150 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch | 1640 - 1680 |
| CH₂ Scissoring | 1440 - 1470 |
| C-N Stretch | 1000 - 1250 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgmdpi.com For reactions involving this compound, computational studies can map out the potential energy surface, identify intermediates and transition states, and determine the most favorable reaction pathways. acs.org
A key aspect of elucidating a reaction mechanism is the identification of transition states (TS), which are the energy maxima along the reaction coordinate. mdpi.com By locating and characterizing the geometry and energy of these transition states, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated.
For instance, in reactions such as the lithiation of 4-methylenepiperidines, DFT calculations have been used to find the minimum energy structures of reactants and the lowest energy transition states. acs.org These calculations can provide the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate. For a hypothetical reaction involving this compound, computational chemists would model the reactants, products, and potential transition state structures. Various algorithms are used to locate the exact transition state structure, which is confirmed by a frequency calculation showing a single imaginary frequency.
Table 3: Illustrative Activation Parameters for a Hypothetical Reaction of this compound This table provides a hypothetical example of activation parameters that could be calculated for a reaction, based on findings for similar piperidine derivatives. acs.org
| Parameter | Calculated Value |
|---|---|
| Enthalpy of Activation (ΔH‡) | 40 - 50 kJ/mol |
| Entropy of Activation (ΔS‡) | -70 to -60 J/K/mol |
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. ajgreenchem.com Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
Studies on the synthesis of substituted piperidines have shown that the reaction rate can be significantly influenced by the solvent's polarity. ajgreenchem.comajgreenchem.com For example, in some reactions, ethanol, a less polar solvent than methanol, has been shown to accelerate the reaction rate. ajgreenchem.com This is often due to differential stabilization of the reactants and the transition state by the solvent. ajgreenchem.com Computational modeling of reactions involving this compound in different solvents would allow for the calculation of reaction profiles in each medium, helping to explain experimental observations and predict optimal reaction conditions.
Molecular Dynamics Simulations for Dynamic Properties
While quantum mechanics calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, intermolecular interactions, and other time-dependent properties. researchgate.net
For this compound, MD simulations could be used to study the conformational flexibility of the piperidine ring and the ethyl group. The piperidine ring can exist in chair and boat conformations, and MD simulations can reveal the timescale and energy barriers for interconversion between these forms. Furthermore, if this compound is studied in the context of its interaction with a biological target, such as a receptor or enzyme, MD simulations can provide detailed insights into the binding process, the stability of the complex, and the specific interactions that govern binding affinity. nih.gov These simulations are crucial in drug discovery and design, helping to rationalize the biological activity of piperidine derivatives. researchgate.net
Applications of 1 Ethyl 4 Methylene Piperidine in Advanced Organic Synthesis
As a Key Intermediate for the Synthesis of Complex Heterocyclic Systems
The exocyclic alkene of 1-ethyl-4-methylene-piperidine serves as a reactive handle for cycloaddition reactions, providing a direct route to fused and spirocyclic heterocyclic systems. Its enamine-like character enhances its reactivity as a dienophile or dipolarophile, facilitating the construction of intricate molecular frameworks.
Precursor to Quinolizidine and Indolizidine Derivatives
While not a direct precursor in classic biosynthetic pathways which often start from amino acids like lysine mdpi.com, this compound can be envisioned as a synthetic starting point for quinolizidine and indolizidine alkaloids. The strategic functionalization of the exocyclic double bond is a key first step. For instance, hydroboration-oxidation would convert the methylene (B1212753) group into a hydroxymethyl substituent. This alcohol can then be transformed into a leaving group or an aldehyde, setting the stage for subsequent intramolecular cyclization reactions to form the second ring of the bicyclic alkaloid core. Although multi-step, this approach allows for the introduction of various substituents on the piperidine (B6355638) ring prior to the final cyclization, enabling the synthesis of diverse analogues.
Building Block for Spirocyclic Compounds
This compound is an excellent precursor for the synthesis of spirocyclic piperidines, a structural motif of increasing importance in medicinal chemistry due to its ability to create three-dimensional complexity whiterose.ac.uk. The exocyclic double bond can participate in various cycloaddition reactions to form a spiro-fused ring at the C4 position.
[2+2] Cycloaddition: The reaction with ketenes, such as dichloroketene generated in situ, can lead to the formation of spirocyclobutanones. This strategy has been proposed for the synthesis of spirocyclic building blocks using the analogous N-Boc-4-methylenepiperidine whiterose.ac.uk.
[3+2] Cycloaddition: As a dipolarophile, the methylene group can react with 1,3-dipoles like nitrones or azides to form five-membered spiro-heterocycles wikipedia.org. For example, reaction with a nitrone would yield a spiroisoxazolidine ring system, while reaction with an azide could lead to spirotriazolines after the well-known Huisgen cycloaddition wikipedia.org.
Cyclopropanation: The double bond can be converted to a spirocyclopropane ring using standard cyclopropanation conditions, such as the Simmons-Smith reaction or with diazo compounds in the presence of a metal catalyst whiterose.ac.uk. This transformation has been demonstrated on similar N-substituted methylenepiperidines to access novel spirocycles whiterose.ac.uk.
These cycloaddition strategies provide direct access to a range of spirocyclic systems, which are valuable scaffolds in drug discovery.
| Cycloaddition Type | Reagent/Reactant | Resulting Spirocyclic System |
| [2+2] Cycloaddition | Dichloroketene | Spiro[piperidine-4,2'-cyclobutanone] |
| [3+2] Cycloaddition | Nitrone | Spiro[piperidine-4,5'-isoxazolidine] |
| [3+2] Cycloaddition | Organic Azide | Spiro[piperidine-4,5'-triazoline] |
| Cyclopropanation | Diazomethane/Cu catalyst | Spiro[piperidine-4,1'-cyclopropane] |
Role in the Synthesis of Piperidine-Containing Natural Products and Analogues
The piperidine ring is a core structure in numerous natural products and pharmaceutical agents researchgate.netnih.gov. This compound serves as a valuable synthon for introducing a functionalized piperidine moiety into larger molecules. The 4-methylene group acts as a versatile handle that can be transformed into a wide array of functional groups through established chemical methods.
Key transformations of the methylene group include:
Oxidative Cleavage: Ozonolysis or Lemieux-Johnson oxidation cleaves the double bond to form 1-ethylpiperidine-4-one.
Hydroboration-Oxidation: This reaction provides the anti-Markovnikov alcohol, (1-ethylpiperidin-4-yl)methanol.
Epoxidation: Treatment with peroxy acids yields the corresponding spiro-epoxide, a useful electrophilic intermediate.
Heck Reaction: Palladium-catalyzed coupling with aryl or vinyl halides can be used to append complex substituents at the 4-position.
Through these transformations, the simple starting material can be elaborated into more complex substitution patterns, making it a useful building block for the synthesis of analogues of natural products like pelletierine or coniine researchgate.net.
Utilization in Diversification Strategies for Chemical Libraries
In modern drug discovery, the creation of chemical libraries with high structural diversity and three-dimensionality is crucial for identifying new lead compounds whiterose.ac.uk. This compound is an ideal scaffold for such diversification efforts. Its activated double bond can undergo a multitude of reactions in a parallel synthesis format to quickly generate a large number of distinct products.
Libraries can be constructed using reactions such as:
Michael Additions: As an enamine equivalent, it can react with various Michael acceptors.
Multi-component Reactions: It can be used as the amine/enamine component in reactions like the Mannich reaction.
Hydrofunctionalization Reactions: Hydroamination, hydroetherification, or hydrothiolation can introduce diverse functional groups.
Cycloadditions: As detailed previously, reaction with a diverse set of dienes or dipoles can generate a library of spirocyclic compounds whiterose.ac.uk.
This strategy allows for the exploration of the chemical space around the piperidine core, which is a privileged scaffold in medicinal chemistry.
| Reaction Class | Example Reagent | Resulting Structure Type |
| Michael Addition | Acrylonitrile | 4-(2-cyanoethyl)-piperidine derivative |
| Hydroamination | Aniline/Catalyst | 4-(Anilinomethyl)-piperidine derivative |
| Heck Coupling | Bromobenzene/Pd catalyst | 4-Benzyl-1,2,3,6-tetrahydropyridine |
| Epoxidation | m-CPBA | 1-Ethyl-1-oxa-5-azaspiro[2.5]octane |
Applications as a Chiral Auxiliary or Ligand Precursor (if derivatized)
While this compound itself is achiral, it can be converted into chiral, enantioenriched derivatives that have potential applications in asymmetric synthesis. Research has shown that related N-Boc-2-aryl-4-methylenepiperidines can undergo kinetic resolution via asymmetric deprotonation using a chiral base, affording highly enantioenriched products and starting materials whiterose.ac.uk. A similar strategy could provide access to chiral this compound derivatives.
Once resolved, these chiral piperidines can serve as precursors to chiral ligands. For example, the methylene group could be hydroborated and converted into a diphenylphosphine moiety, creating a novel P,N-ligand. Such ligands are highly valuable in transition-metal-catalyzed asymmetric reactions. The rigid piperidine backbone can provide a well-defined chiral environment around the metal center, potentially inducing high stereoselectivity in catalytic transformations.
Development of Enamine-Based Methodologies
Structurally, this compound can be considered a constrained, cyclic enamine. The lone pair of electrons on the nitrogen atom can delocalize into the C=C double bond, creating a high-energy highest occupied molecular orbital (HOMO) and making the terminal methylene carbon nucleophilic libretexts.orgmasterorganicchemistry.comwikipedia.org. This enamine character is the basis for some of its most important applications in carbon-carbon bond formation.
The reactivity of enamines is well-established through the work of Gilbert Stork, and these principles are directly applicable to this compound libretexts.org.
Stork Enamine Alkylation: The compound can react with reactive alkyl halides (e.g., allyl or benzyl (B1604629) halides) at the exocyclic carbon. Subsequent hydrolysis of the resulting iminium salt intermediate would yield a 4-alkyl-1-ethylpiperidine-4-carbaldehyde, although in this case, the iminium salt formed from the tertiary amine would be stable. The reaction directly affords the C-alkylated tetrahydropyridine upon proton loss.
Stork Enamine Acylation: Reaction with acyl halides provides a route to β-dicarbonyl compounds after hydrolysis. With this compound, this would lead to 4-acyl-1-ethyl-1,2,3,4-tetrahydropyridinium species.
Michael Addition: The enamine can act as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, forming 1,5-dicarbonyl compounds or their equivalents after a hydrolysis step masterorganicchemistry.com.
The use of this compound in these methodologies offers an alternative to traditional enolate chemistry, often proceeding under milder, neutral conditions and avoiding issues of polyalkylation libretexts.org.
| Enamine Reaction | Electrophile | Intermediate | Potential Product |
| Alkylation | Benzyl Bromide | Iminium Salt | 4-Benzyl-1-ethyl-1,2,3,6-tetrahydropyridine |
| Acylation | Acetyl Chloride | Iminium Salt | 4-Acetyl-1-ethyl-1,2,3,6-tetrahydropyridine |
| Conjugate Addition | Methyl Vinyl Ketone | Iminium enolate | 4-(3-oxobutyl)piperidin-4-one (after hydrolysis) |
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of 4-methylenepiperidines often involves the Wittig reaction, which utilizes reagents like methyl triphenyl phosphonium (B103445) bromide. nih.govgoogle.com While effective, this method suffers from poor atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. Future research is increasingly focused on developing greener and more efficient synthetic pathways.
Key areas of development include:
Avoiding Stoichiometric Reagents: Research into catalytic olefination reactions that avoid the use of phosphorus ylides is a primary goal.
Process Optimization: Patents related to the synthesis of 4-methylenepiperidine (B3104435) hydrochloride highlight efforts to simplify production by eliminating costly reagents and complex purification steps like column chromatography, making the process more suitable for industrial-scale production. google.comwikipedia.orggoogle.com
Alternative Starting Materials: The use of inexpensive and readily available starting materials, such as 1-benzylpiperidin-4-one or N-tert-butoxycarbonyl-piperidone, is being explored, although the cost of some precursors remains a challenge. nih.govgoogle.com
| Synthetic Approach | Key Features | Advantages | Challenges |
|---|---|---|---|
| Wittig Reaction | Reaction of a piperidone with a phosphorus ylide (e.g., from methyl triphenyl phosphonium bromide). nih.govgoogle.com | Well-established and reliable for creating the C=C double bond. | Poor atom economy, generation of stoichiometric byproducts, potentially difficult purification. google.com |
| Optimized Industrial Processes | Focus on inexpensive starting materials, avoidance of chromatography, and simplified workup procedures. google.comgoogle.com | Higher efficiency, lower cost, suitable for large-scale production, improved product purity. wikipedia.orggoogle.com | Reaction conditions can be harsh (e.g., strongly acidic), leading to side products. nih.govgoogle.com |
| Green Chemistry Alternatives | Development of catalytic methods and use of safer, more environmentally benign reagents and solvents. rsc.org | Reduced environmental impact, improved safety, and potentially higher atom economy. wikipedia.org | Requires novel catalyst development and may not yet be as efficient as traditional methods. |
Exploration of Novel Catalytic Transformations Involving the Methylene (B1212753) Group
The exocyclic methylene group of 1-Ethyl-4-methylene-piperidine is a prime target for functionalization. Its reactivity is analogous to other alkenes, opening avenues for a wide range of catalytic transformations to create diverse and complex piperidine (B6355638) derivatives.
Future research will likely focus on:
Asymmetric Catalysis: Developing enantioselective catalytic reactions to introduce chirality, which is crucial for pharmaceutical applications.
Hydrofunctionalization: Exploring reactions like hydroboration-oxidation to install hydroxyl groups, as has been demonstrated for related N-Boc-2-aryl-4-methylenepiperidines. ijnrd.org This transformation can yield alcohol products with high diastereoselectivity. ijnrd.org
Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions such as the Heck, Suzuki, or Stille couplings to form new carbon-carbon bonds at the methylene position, thereby attaching various aryl or vinyl substituents. uni.lu
| Catalytic Transformation | Potential Product | Significance |
|---|---|---|
| Hydroboration-Oxidation | (1-Ethyl-piperidin-4-yl)methanol | Introduces a primary alcohol for further functionalization. ijnrd.org |
| Asymmetric Hydrogenation | Chiral 1-Ethyl-4-methyl-piperidine | Creates a stereocenter, valuable for biologically active molecules. |
| Heck Coupling | 1-Ethyl-4-(substituted-vinyl)-piperidine | Enables C-C bond formation to attach complex side chains. uni.lu |
| Epoxidation | 1-Ethyl-4-spiro-oxiranyl-piperidine | Forms a reactive epoxide ring for subsequent nucleophilic opening. |
Advanced Computational Approaches for Structure-Reactivity Relationships
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, guiding synthetic efforts and rational drug design. researchgate.net
Emerging trends in this area include:
Molecular Docking and Dynamics: Simulating the interaction of piperidine derivatives with biological targets, such as the sigma 1 receptor (S1R), can elucidate binding modes and identify key interactions, like salt bridges with specific amino acid residues (e.g., Glu172). researchgate.net This is crucial for designing new therapeutic agents. tandfonline.com
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to study the molecule's electronic properties. researchgate.net Molecular Electrostatic Potential (MESP) maps, for instance, can reveal electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites of reactivity. researchgate.net
Quantitative Structure-Property Relationship (QSPR): These models can be leveraged to predict various physicochemical and pharmacokinetic (ADMET) properties, helping to optimize compounds for better oral availability and reduced toxicity. researchgate.net
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predicting the binding orientation of a ligand within a protein's active site. researchgate.net | Identification of key binding interactions (hydrogen bonds, salt bridges) and rationalization of ligand affinity. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the movement of a ligand-protein complex over time. researchgate.net | Assessment of binding stability and the role of specific residues in anchoring the ligand. researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure, geometry, and reactivity descriptors. researchgate.net | Understanding structure-reactivity relationships, predicting reaction sites, and analyzing molecular orbitals. google.com |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net | Early assessment of a compound's drug-likeness and potential liabilities. researchgate.net |
Potential in Materials Science and Polymer Synthesis
The presence of a polymerizable exocyclic double bond makes this compound a promising monomer for creating novel functional polymers. The field of exo-methylene heterocyclic compounds in polymer synthesis has demonstrated significant potential for creating advanced materials. researchgate.netuliege.be
Future research directions include:
Radical Polymerization: The methylene group can undergo radical polymerization through two distinct pathways:
Radical Ring-Retaining Polymerization (rRRP): This process, similar to classical vinyl polymerization, would yield a polymer with a poly(ethylene) backbone and pendant 1-ethyl-piperidine groups. uliege.be These pendant heterocycles could impart specific properties like basicity, solubility, or biological activity to the final material.
Radical Ring-Opening Polymerization (rROP): For certain heterocyclic monomers, this pathway allows for the incorporation of the heteroatoms directly into the polymer backbone, potentially creating degradable polymers. researchgate.netuliege.be The viability of this pathway for a piperidine ring would be a novel area of investigation.
Development of Bioactive Materials: Drawing parallels from other piperidine- and piperazine-based polymers, materials derived from this compound could be designed for specific applications. rsc.org For example, incorporating the monomer into hydrogel films, with matrices like sodium alginate and poly(vinyl alcohol), could create bioactive films for controlled drug release or antimicrobial applications. nih.govresearchgate.net
Functional Coatings and Ionomers: The piperidine nitrogen can be quaternized post-polymerization to create polyelectrolytes or ionomers. These charged polymers have applications as membranes, dispersants, or antimicrobial surfaces. The synthesis of piperidine-containing polymers via living anionic polymerization provides a route to well-defined materials that can be subsequently alkylated to form novel piperidinium (B107235) ionomers. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-4-methylene-piperidine, and what reagents/conditions are required?
- Methodology : The synthesis of piperidine derivatives typically involves alkylation or substitution reactions. For example, ethyl halides can react with N-substituted piperidine precursors under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Optimization for yield and purity may require temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is often necessary.
- Key Considerations : Monitor reaction progress using TLC or GC-MS to identify intermediates and byproducts. Compare with structurally similar compounds, such as 1-ethyl-N-phenylpiperidin-4-amine, to infer reactivity patterns .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- Methodology :
- NMR : The ethyl group’s protons (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and the methylene group (δ ~4.5–5.5 ppm) are diagnostic. Piperidine ring protons appear as complex splitting patterns due to conformational flexibility .
- IR : Stretching vibrations for C-N (≈1250 cm⁻¹) and C=C (≈1640 cm⁻¹) confirm the piperidine backbone and methylene group .
- MS : The molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of ethyl or methylene groups) validate the molecular formula .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodology :
- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to acute toxicity (oral, dermal, inhalation; Category 4) .
- Storage : Store in airtight containers away from oxidizers and heat sources. Toxic fumes (e.g., CO, NOx) may form during combustion; use alcohol-resistant foam or CO2 extinguishers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .
Q. How is this compound utilized in pharmaceutical research, and what assays evaluate its bioactivity?
- Methodology : Piperidine derivatives are explored as intermediates or bioactive molecules. Example assays:
- Receptor Binding : Radioligand displacement assays to assess affinity for CNS targets (e.g., sigma receptors) .
- Cytotoxicity : MTT assays using cancer cell lines to evaluate antiproliferative effects .
- Metabolic Stability : Incubate with liver microsomes to measure degradation rates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?
- Methodology :
- Parameter Screening : Vary solvent polarity (e.g., DMF vs. acetonitrile), base strength (e.g., NaH vs. K2CO3), and temperature to favor desired pathways .
- Catalysis : Introduce phase-transfer catalysts or transition metals (e.g., Pd for cross-coupling) to enhance selectivity .
- Byproduct Analysis : Use HPLC or LC-MS to identify impurities and adjust stoichiometry or reaction time .
Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?
- Methodology :
- Source Analysis : Check for differences in compound purity (e.g., residual solvents, isomers) or assay protocols (e.g., cell line variability, incubation time) .
- Structural Confirmation : Re-validate the compound’s identity via X-ray crystallography or 2D NMR if discrepancies persist .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) to identify structure-activity trends .
Q. What computational strategies predict the structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock or Schrödinger .
- QSAR Modeling : Corrogate electronic (e.g., logP, HOMO/LUMO) and steric descriptors with bioactivity data to design optimized analogs .
- MD Simulations : Assess conformational stability and binding dynamics over nanosecond timescales .
Q. How can intermediates be efficiently purified in multi-step syntheses involving this compound?
- Methodology :
- Chromatography : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals .
- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
